molecular formula C20H26N4O5 B12108624 3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid

3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid

Cat. No.: B12108624
M. Wt: 402.4 g/mol
InChI Key: ANMQWJBATIWADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-ILE-HIS-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid (isoleucine) to a resin, followed by the sequential addition of the second amino acid (histidine) using coupling reagents such as HBTU or DIC. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Z-ILE-HIS-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of protective groups, such as Fmoc or Boc, is crucial to prevent unwanted side reactions during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Z-ILE-HIS-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidine residue can yield histidine sulfoxide or histidine sulfone .

Scientific Research Applications

Z-ILE-HIS-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-ILE-HIS-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residue can coordinate with metal ions, influencing the compound’s binding affinity and activity. The isoleucine residue contributes to the overall hydrophobicity and stability of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-ILE-HIS-OH is unique due to the combination of isoleucine and histidine residues, which confer distinct chemical and biological properties. The presence of both residues allows for versatile applications in peptide synthesis, biological studies, and potential therapeutic uses .

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C20H26N4O5/c1-3-13(2)17(24-20(28)29-11-14-7-5-4-6-8-14)18(25)23-16(19(26)27)9-15-10-21-12-22-15/h4-8,10,12-13,16-17H,3,9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)

InChI Key

ANMQWJBATIWADO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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